molecular formula C7HCl2F3N2O4 B1294799 2,4-Dichloro-3,5-dinitrobenzotrifluoride CAS No. 29091-09-6

2,4-Dichloro-3,5-dinitrobenzotrifluoride

Cat. No.: B1294799
CAS No.: 29091-09-6
M. Wt: 304.99 g/mol
InChI Key: DPQYRXNRGNLPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3,5-dinitrobenzotrifluoride is an organic compound with the molecular formula C7HCl2F3N2O4. It is characterized by the presence of two chlorine atoms, two nitro groups, and a trifluoromethyl group attached to a benzene ring. This compound is known for its yellowish needle-like crystalline structure and is used in various industrial and research applications .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of kinesin spindle protein inhibitors . The compound’s interactions with these biomolecules are crucial for its function in biochemical processes. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their activity.

Cellular Effects

The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause respiratory tract irritation and is toxic if inhaled . These effects can lead to changes in cellular behavior, including alterations in metabolic activities and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is sufficiently stable during short-term experiments . Its long-term stability and degradation products need to be considered when interpreting experimental results.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, it has been reported to cause serious eye damage and skin irritation at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its overall activity and toxicity. For instance, its stability in water and solubility are important factors that determine its metabolic fate .

Transport and Distribution

The transport and distribution of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and toxicity .

Subcellular Localization

The subcellular localization of 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the careful handling of reagents and by-products to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3,5-dinitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-3,5-dinitrobenzotrifluoride is utilized in various scientific research fields, including:

Comparison with Similar Compounds

  • 2,4-Dichloro-1,3-dinitrobenzene
  • 2,4-Dichloro-5-nitrobenzotrifluoride
  • 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Comparison: this compound is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical properties such as increased electron-withdrawing effects and enhanced reactivity. This makes it more versatile in synthetic applications compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQYRXNRGNLPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044639
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29091-09-6
Record name 2,4-Dichloro-3,5-dinitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29091-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-1,3-dinitro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLORO-1,3-DINITRO-5-(TRIFLUOROMETHYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF413436J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Reactant of Route 6
2,4-Dichloro-3,5-dinitrobenzotrifluoride
Customer
Q & A

Q1: What is the primary use of 2,4-Dichloro-3,5-dinitrobenzotrifluoride in the context of the provided research papers?

A1: Both research papers highlight the use of this compound as a key reagent in the synthesis of fluazinam [, ]. It reacts with 2-amino-3-chloro-5-trifluoromethylpyridine in the presence of an alkali to yield fluazinam.

Q2: How does the choice of solvent impact the synthesis of fluazinam using this compound?

A2: One of the research papers [] emphasizes the advantages of using 2-methyltetrahydrofuran as the solvent for this reaction. Compared to other solvents, 2-methyltetrahydrofuran leads to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.